7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
Beschreibung
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its chromen-4-one backbone and substituent groups. The systematic name 7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one reflects the following structural features:
- Chromen-4-one core : A bicyclic system comprising a benzene ring fused to a pyrone moiety (positions 1–4).
- Substituents :
- A 2-methyl group at position 2 of the chromenone ring.
- A 2-methoxyphenyl group at position 3.
- A 2,4-dichlorobenzyloxy group at position 7.
The numbering follows IUPAC priority rules, with the oxygen atom of the pyrone ring as position 1. The benzyloxy group at position 7 is further specified by the 2,4-dichloro substitution pattern on its aromatic ring.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₂₄H₁₈Cl₂O₄ , as confirmed by high-resolution mass spectrometry. Key molecular weight data include:
| Property | Value | Source |
|---|---|---|
| Exact Mass | 440.058214 g/mol | SpectraBase |
| Average Molecular Weight | 441.31 g/mol | PubChem |
The discrepancy between exact and average molecular weights arises from isotopic distributions (e.g., chlorine’s natural isotopes: ³⁵Cl and ³⁷Cl). The compound’s stoichiometry reflects:
- 24 carbon atoms : 18 in the chromenone core and 6 in the substituents.
- 18 hydrogen atoms : Distributed across aromatic and aliphatic regions.
- 2 chlorine atoms : Located on the benzyloxy group.
- 4 oxygen atoms : Present in the pyrone ring, methoxy group, and ether linkage.
Crystallographic Data and Spatial Configuration
While explicit crystallographic parameters (e.g., unit cell dimensions, space group) are unavailable in the provided sources, structural insights can be inferred from spectroscopic and computational data:
Key Structural Features :
Chromenone Backbone :
- The fused benzene and pyrone rings adopt a near-planar conformation, with slight puckering due to steric interactions.
- The methyl group at position 2 introduces minor torsional strain.
Substituent Orientations :
- The 2-methoxyphenyl group at position 3 projects orthogonally to the chromenone plane, minimizing electronic conjugation.
- The 2,4-dichlorobenzyloxy group at position 7 extends into a pseudo-axial orientation, stabilized by van der Waals interactions.
InChI and InChIKey :
- InChI :
InChI=1S/C24H18Cl2O4/c1-28-19-11-13(12-20(29-2)24(19)30-3)10-16-14-6-4-8-17(25)21(14)23(27)22-15(16)7-5-9-18(22)26/h4-12H,1-3H3 - InChIKey :
WLBDKOHUQMTKLJ-UHFFFAOYSA-N
These identifiers encode the compound’s connectivity and stereoelectronic properties, facilitating database searches and computational modeling.
Hypothetical Crystal Packing :
Based on analogous chromenone derivatives, the molecule likely crystallizes in a monoclinic system with π-π stacking between aromatic rings and hydrogen bonding involving the pyrone oxygen.
Eigenschaften
Molekularformel |
C24H18Cl2O4 |
|---|---|
Molekulargewicht |
441.3 g/mol |
IUPAC-Name |
7-[(2,4-dichlorophenyl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C24H18Cl2O4/c1-14-23(18-5-3-4-6-21(18)28-2)24(27)19-10-9-17(12-22(19)30-14)29-13-15-7-8-16(25)11-20(15)26/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
QPRCCTFQRNDHQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Baker-Venkataraman Rearrangement
This classical method involves cyclization of ortho-acylated phenolic esters. For 2-methylchromen-4-one derivatives, the reaction begins with 2-methylphenolic precursors. For example, 2-methylresorcinol reacts with 2-methoxyphenylacetic acid chloride in the presence of pyridine to form an intermediate diketone, which undergoes intramolecular cyclization under basic conditions (e.g., KOH/EtOH). The resulting 3-(2-methoxyphenyl)-2-methylchromen-4-one provides the core structure for subsequent functionalization.
Key Reaction Parameters
Introduction of the 7-Hydroxy Group
The 7-position hydroxyl group is critical for installing the (2,4-dichlorobenzyl)oxy moiety. Direct hydroxylation of the chromen-4-one core at position 7 is challenging due to electronic deactivation by the carbonyl group. Instead, a directed ortho-metalation (DoM) approach is employed:
Directed Lithiation and Quenching
Using a tert-butyloxycarbonyl (Boc)-protected amine at position 6 as a directing group, n-butyllithium selectively deprotonates position 7. Subsequent quenching with trimethyl borate forms a boronic acid intermediate, which is oxidized to the phenol using hydrogen peroxide.
Representative Protocol
-
Protect position 6 with Boc: Chromen-4-one + Boc₂O, DMAP, CH₂Cl₂, 0°C → RT.
-
Lithiation: LDA (2 eq), THF, −78°C, 1 h.
-
Borylation: B(OMe)₃, −78°C → RT, 12 h.
-
Oxidation: H₂O₂ (30%), AcOH, RT, 3 h.
-
Deprotection: HCl/MeOH, RT, 2 h.
Yield : 45–55% after purification.
Etherification at Position 7
The (2,4-dichlorobenzyl)oxy group is introduced via nucleophilic substitution or Mitsunobu reaction:
Alkylation with 2,4-Dichlorobenzyl Bromide
The 7-hydroxy chromen-4-one reacts with 2,4-dichlorobenzyl bromide in acetone using potassium carbonate as a base.
Optimized Conditions
-
Molar ratio (substrate:alkylating agent): 1:1.2
-
Temperature: Reflux (56°C)
-
Duration: 12–16 h
Side Reactions
-
Over-alkylation at position 5 or 8 (≤5%)
-
Hydrolysis of the chromen-4-one carbonyl (mitigated by anhydrous conditions)
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures higher regioselectivity:
Structural Validation and Analytical Data
Post-synthesis characterization confirms the target structure:
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.92 (s, 1H, H-5), 7.65 (d, J = 8.4 Hz, 1H, H-6), 7.48–7.42 (m, 2H, dichlorobenzyl H-3, H-5), 7.32 (d, J = 2.0 Hz, 1H, dichlorobenzyl H-6), 6.98–6.86 (m, 3H, methoxyphenyl), 5.24 (s, 2H, OCH₂), 3.82 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 177.8 (C-4), 162.1 (C-7-O), 156.3 (C-2), 135.2–114.7 (aromatic carbons), 70.5 (OCH₂), 55.6 (OCH₃), 20.1 (CH₃).
-
HRMS : [M+H]⁺ calcd. for C₂₅H₁₉Cl₂O₄: 485.0654; found: 485.0658.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation (K₂CO₃) | Cost-effective, scalable | Moderate regioselectivity | 70–80 | ≥95 |
| Mitsunobu | High regioselectivity, mild conditions | Expensive reagents, Ph₃PO waste | 85–90 | ≥98 |
Industrial-Scale Considerations
For bulk synthesis, the alkylation route is preferred due to lower reagent costs. Critical process parameters include:
-
Particle Engineering : Micronization to enhance reaction kinetics.
-
Continuous Flow Systems : Reduced reaction time (4–6 h vs. 12 h batch).
-
Green Chemistry : Solvent recovery (≥90% acetone) via distillation.
Analyse Chemischer Reaktionen
7-[(2,4-Dichlorbenzyl)oxy]-3-(2-Methoxyphenyl)-2-methyl-4H-chromen-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in reduzierte Derivate umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die 2,4-Dichlorbenzyl-Gruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies :
- Mechanism of Action : Research indicates that compounds similar to 7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can inhibit telomerase activity, which is crucial for the immortality of cancer cells. In vitro studies demonstrated significant telomerase inhibitory activity against gastric cancer cell lines, with IC50 values comparable to established anticancer agents .
- Cytotoxicity Evaluation : A series of derivatives based on similar structures were evaluated against multiple cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). Some derivatives exhibited IC50 values lower than those of reference drugs like staurosporine, indicating promising cytotoxic effects .
Antimicrobial Applications
The compound has also been studied for its antimicrobial properties, showcasing effectiveness against various bacterial strains.
Research Findings :
- Antibacterial Activity : Derivatives of the compound demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The most potent derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Biofilm Inhibition : The ability to inhibit biofilm formation was also assessed, revealing that certain modifications to the compound enhanced its efficacy against biofilm-producing strains of bacteria, which are often resistant to conventional treatments .
Comparative Analysis of Anticancer and Antimicrobial Activities
| Property | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| Target Cell Lines | HepG2, MCF7, SW1116 | Staphylococcus aureus, Bacillus subtilis |
| Mechanism | Telomerase inhibition | Bacterial growth inhibition |
| IC50 Values | < 2 µM for some derivatives | MIC < 0.1 mmol/L for effective derivatives |
| Biofilm Activity | Not applicable | Significant inhibition observed |
Wirkmechanismus
The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
- 7-[(4-Methoxybenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one (C24H20O5): The 4-methoxybenzyloxy group at position 7 replaces the dichlorinated benzyl group. This substitution reduces lipophilicity (logP ~3.2 vs. Crystallographic data (MFCD03660726) indicate a planar chromen-4-one core with moderate intermolecular hydrogen bonding .
- 7-Methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one: A smaller 7-methoxy group instead of benzyloxy reduces steric hindrance and molecular weight (MW 328 vs. 467.3 for the target compound). This compound demonstrates improved aqueous solubility but diminished membrane permeability in pharmacokinetic studies .
Core Structure Modifications
- 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (C17H13ClO3): The chromen-2-one core (isomeric to chromen-4-one) alters electronic distribution, affecting UV-Vis absorption (λmax 320 nm vs. 350 nm for the target compound).
- 5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one :
Substituent Effects at Position 3
- 4-[(4-Methylbenzyl)amino]-3-[(4-methylbenzyl)iminomethyl]-2H-chromen-2-one: Amino and iminomethyl groups at positions 3 and 4 introduce hydrogen-bonding sites, enhancing interactions with enzymes like kinases. The absence of methoxy or chloro groups reduces steric hindrance but limits hydrophobic interactions .
Key Findings :
- The 2,4-dichlorobenzyloxy group in the target compound significantly increases lipophilicity, favoring membrane penetration but reducing aqueous solubility.
- The 2-methoxyphenyl group at position 3 provides a balance of steric bulk and moderate electron donation, distinct from the halogenated or smaller substituents in analogs .
Biologische Aktivität
7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, also known by its CAS number 610749-99-0, is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C24H18Cl2O4, with a molecular weight of 441.3 g/mol. The unique structure includes a chromenone core substituted with a dichlorobenzyl ether and a methoxyphenyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H18Cl2O4 |
| Molecular Weight | 441.3 g/mol |
| CAS Number | 610749-99-0 |
| IUPAC Name | 7-[(2,4-dichlorophenyl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Antitumor Activity : Studies have shown that chromenone derivatives can inhibit cancer cell proliferation. The presence of electron-withdrawing groups, such as chlorine, enhances their cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit monoamine oxidase (MAO), which is relevant in neurodegenerative diseases.
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may also possess these properties.
Case Studies and Research Findings
- Antitumor Studies : A study conducted on related compounds revealed that those with similar structural motifs exhibited IC50 values in the low micromolar range against cancer cell lines such as HT29 and Jurkat. For instance, compounds with dichloro substitutions showed enhanced activity compared to their mono-substituted counterparts .
- Enzyme Interaction Studies : Molecular docking studies indicated that the binding affinity of this compound to MAO was comparable to known inhibitors, suggesting its potential as a therapeutic agent in treating depression and anxiety disorders .
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
The biological activity of this compound is likely mediated through:
- Receptor Modulation : The compound may interact with various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- Hydrophobic Interactions : The presence of bulky substituents such as the dichlorobenzyl group may facilitate hydrophobic interactions with target proteins, enhancing binding affinity.
Q & A
Q. Example Table: Bioactivity Comparison of Analogous Chromenones
| Compound | Antimicrobial IC₅₀ (µM) | Anticancer Activity (GI₅₀, µM) |
|---|---|---|
| 7-[(4-Chlorobenzyl)oxy] analog | 12.5 ± 1.2 | 8.7 (MCF-7 cells) |
| 7-Hydroxy-3-(2-methoxyphenyl) | N/A | 15.3 (HeLa cells) |
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Variable Substituents : Synthesize derivatives with modified groups (e.g., replace 2-methoxyphenyl with 4-fluorophenyl) .
- Biological Testing : Screen against target enzymes (e.g., COX-2 for anti-inflammatory activity) using enzyme-linked assays .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to biological targets (e.g., EGFR kinase) .
Key Considerations:
- Prioritize substituents with electron-withdrawing groups (e.g., -Cl) to enhance electrophilic interactions .
- Include controls like quercetin for antioxidant activity comparisons .
Advanced: What experimental limitations could lead to inconsistent stability data, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the chromen-4-one core under acidic/basic conditions may skew stability results. Use buffered solutions (pH 7.4) during storage .
- Light Sensitivity : Protect solutions from UV light to prevent photodegradation (use amber glassware) .
- Temperature Control : Store samples at –20°C and avoid repeated freeze-thaw cycles .
Validation:
- Monitor degradation via LC-MS over 72 hours.
- Compare accelerated stability studies (40°C/75% RH) with real-time data .
Advanced: How can computational methods predict the compound’s metabolic fate?
Methodological Answer:
- Metabolite Prediction : Use software like Schrödinger’s Xenosite to identify likely oxidation sites (e.g., demethylation of the methoxy group) .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 using human liver microsomes .
- ADME Modeling : Predict logP (≈3.2) and bioavailability using QikProp .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
